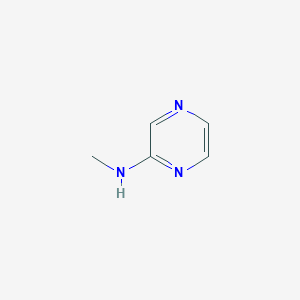
2-Phenyl-1-benzofuran-5-amine
Vue d'ensemble
Description
2-Phenyl-1-benzofuran-5-amine is a chemical compound with the empirical formula C14H11NO and a molecular weight of 209.24 . It is a useful research chemical .
Chemical Reactions Analysis
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .Applications De Recherche Scientifique
Synthesis of Natural Products
2-Phenyl-1-benzofuran-5-amine: plays a crucial role in the synthesis of natural products, particularly those containing benzofuran rings. These compounds are studied for their complex structures and potential biological activities. The synthesis often involves key transformations such as copper-mediated and palladium-catalyzed coupling reactions .
Anticancer Research
Substituted benzofurans, including derivatives of 2-Phenyl-1-benzofuran-5-amine , have shown promising anticancer activities. They are being explored for their cell growth inhibitory effects on various cancer cell types, including leukemia, lung cancer, and melanoma, with significant inhibition rates observed in laboratory studies .
Antimicrobial Agents
Benzofuran derivatives are emerging as potent scaffolds for developing new antimicrobial agents. The structural variations of 2-Phenyl-1-benzofuran-5-amine are being tested for their effectiveness against a range of microbial pathogens, showing good activity in preliminary studies .
Organic Methodology
In the field of organic chemistry, 2-Phenyl-1-benzofuran-5-amine is utilized in developing new organic methodologies. Its structure is pivotal in designing synthetic routes and catalysis processes that are more efficient and environmentally friendly .
Drug Discovery
2-Phenyl-1-benzofuran-5-amine: is a key intermediate in drug discovery programs. Its benzofuran core is a common motif in many pharmacologically active molecules, and its manipulation can lead to the discovery of new therapeutic agents .
Chemical Biology
In chemical biology, this compound is used to probe biological systems and understand the molecular basis of diseases. It serves as a building block for creating molecules that can interact with biological targets to elucidate their functions .
Material Science
Lastly, 2-Phenyl-1-benzofuran-5-amine finds applications in material science, where its properties are harnessed to create novel materials with specific functionalities, potentially useful in electronics and nanotechnology .
Safety and Hazards
2-Phenyl-1-benzofuran-5-amine is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed and H413 - May cause long lasting harmful effects to aquatic life . The precautionary statements are P301 + P312 + P330 - If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth .
Mécanisme D'action
Target of Action
Benzofuran derivatives, a class to which 2-phenyl-1-benzofuran-5-amine belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities .
Propriétés
IUPAC Name |
2-phenyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGHGQICSWOMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587938 | |
| Record name | 2-Phenyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-benzofuran-5-amine | |
CAS RN |
77084-15-2 | |
| Record name | 2-Phenyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

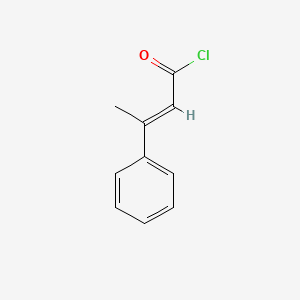
![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)
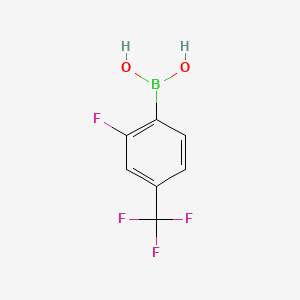
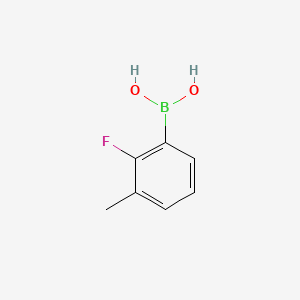
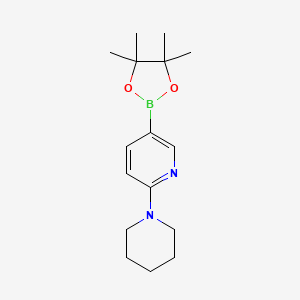
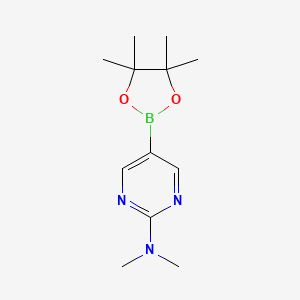
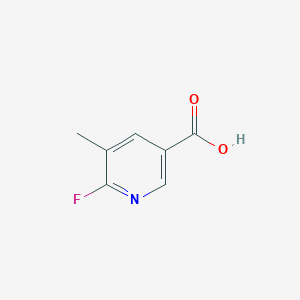
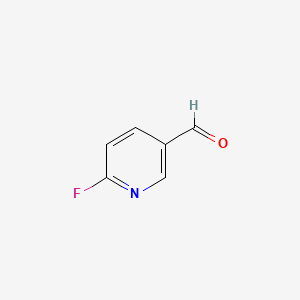
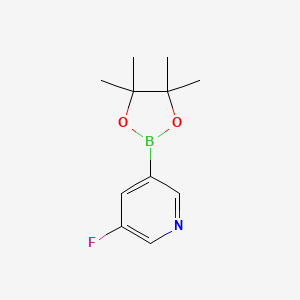
![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
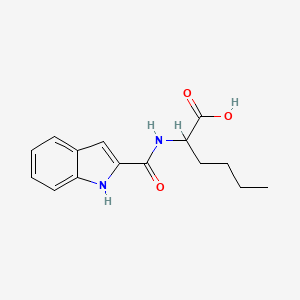
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)

